7-Fluoro-3-(methylsulfanyl)-9h-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-(methylthio)-9H-fluoren-2-amine is a fluorinated aromatic amine compound. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. The presence of a fluorine atom and a methylthio group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or cesium fluoroxysulfate, and the reactions are typically carried out in solvents like acetonitrile or methanol at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorenone moiety to a dihydrofluorene derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine or chlorinating agents in the presence of Lewis acids like aluminum chloride (AlCl3) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated fluorenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-(methylthio)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-9H-fluoren-2-amine: Lacks the methylthio group, which may result in different chemical and biological properties.
3-(Methylthio)-9H-fluoren-2-amine:
7-Fluoro-3-(methylthio)-9H-carbazole: A structurally similar compound with a nitrogen atom in the aromatic ring, leading to different electronic properties.
Uniqueness: The presence of both groups can enhance its bioactivity and make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
16233-01-5 |
---|---|
Molekularformel |
C14H12FNS |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
7-fluoro-3-methylsulfanyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H12FNS/c1-17-14-7-12-9(6-13(14)16)4-8-5-10(15)2-3-11(8)12/h2-3,5-7H,4,16H2,1H3 |
InChI-Schlüssel |
HRONTFXQYMJLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C2CC3=C(C2=C1)C=CC(=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.